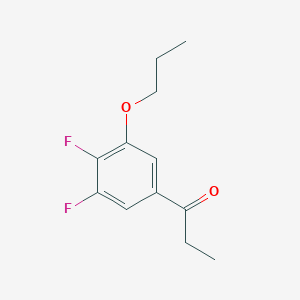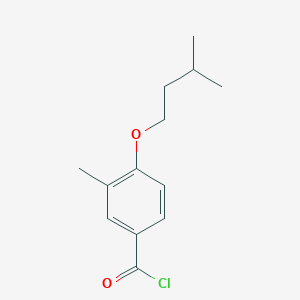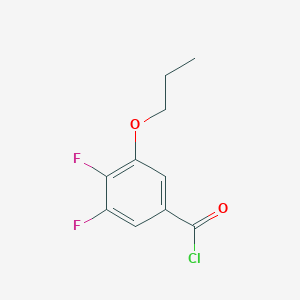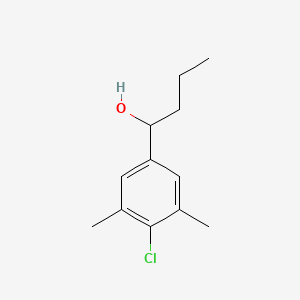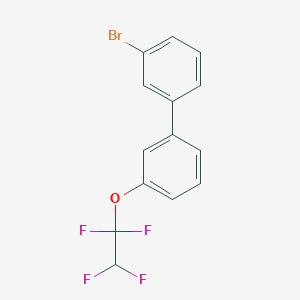
3-Bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl is an organic compound that features a biphenyl core substituted with a bromine atom and a tetrafluoroethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl typically involves the following steps:
Bromination of Biphenyl: The initial step involves the bromination of biphenyl to introduce a bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Introduction of Tetrafluoroethoxy Group: The next step involves the introduction of the tetrafluoroethoxy group. This can be achieved through a nucleophilic substitution reaction using a suitable tetrafluoroethoxy reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for 3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
化学反应分析
Types of Reactions
3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The biphenyl core can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl-based structures.
科学研究应用
3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe or ligand in biological studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl depends on its specific application
Binding to Receptors: The compound can bind to specific receptors or enzymes, modulating their activity.
Chemical Interactions: The compound can undergo chemical reactions with other molecules, leading to the formation of new products with desired properties.
相似化合物的比较
Similar Compounds
3-Bromo-1,1,1-trifluoroacetone: A compound with a similar bromine and trifluoromethyl group.
1-Bromo-3-(trifluoromethoxy)benzene: A compound with a similar bromine and trifluoromethoxy group.
1-Bromo-3-fluoro-2-methylbenzene: A compound with a similar bromine and fluoro group.
Uniqueness
3-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl is unique due to the presence of both a bromine atom and a tetrafluoroethoxy group on the biphenyl core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
1-bromo-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF4O/c15-11-5-1-3-9(7-11)10-4-2-6-12(8-10)20-14(18,19)13(16)17/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCVEQGYPKCWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
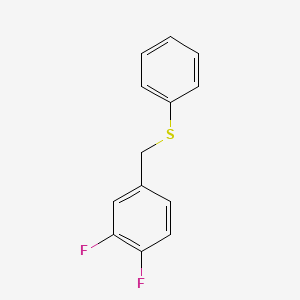
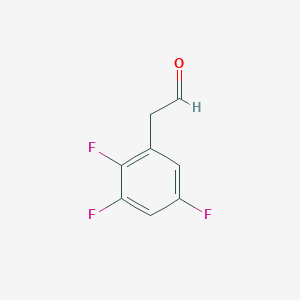
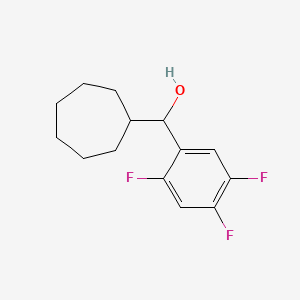
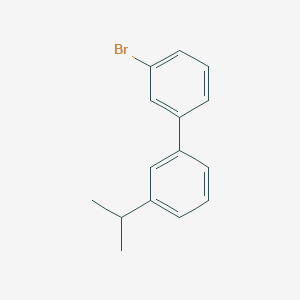
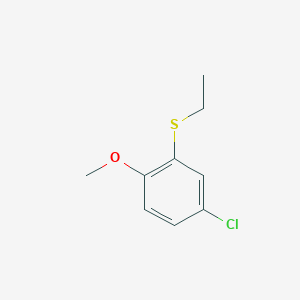
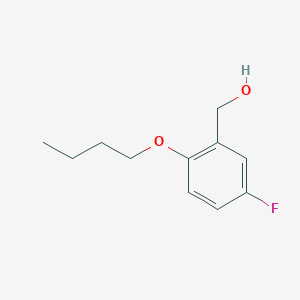
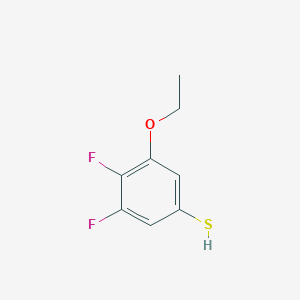
![4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B7996245.png)
![4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde](/img/structure/B7996259.png)
